1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Description
This compound is a pyrazole-based 1,2,3-triazole derivative . Pyrazole-based 1,2,3-triazole derivatives are known for their diverse pharmacological effects . They have been synthesized using a click reaction in a green solvent, a 2:1 mixture of PEG-400 and water .
Synthesis Analysis
The synthesis of these compounds involves a click reaction using a 2:1 mixture of PEG-400 and water as a green solvent . The synthesized intermediate and final compounds were characterized by 1H NMR, 13C NMR, and mass spectra and elemental analysis techniques .Molecular Structure Analysis
The structure of the final compounds was evidenced by single crystal X-ray diffraction study . The electrospray ionization mass spectrum (ESI–MS) of one of the compounds showed a molecular ion peak at m/z 474.3, which tallies with its molecular formula C26H21ClFN5O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were characterized by 1H NMR, 13C NMR, and mass spectra . The –CH2 signals of the methylenedioxy linkage appear at δ 4.64 and 4.56 ppm, the higher chemical shift value is for the –CH2 group attached to the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using 1H NMR, 13C NMR, and mass spectra . The molecular formula of one of the compounds is C26H21ClFN5O, with an average mass of 389.469 Da and a monoisotopic mass of 389.201569 Da .Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c1-22(8-7-14-9-19-23(2)10-14)17(25)16-12-24(21-20-16)11-13-3-5-15(18)6-4-13/h3-6,9-10,12H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJIXHAZWCOCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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